molecular formula C17H17N5OS B2725201 2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 905797-87-7

2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2725201
CAS No.: 905797-87-7
M. Wt: 339.42
InChI Key: DUIPYPRTRVWNTD-UHFFFAOYSA-N
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Description

2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves the reaction of 4-amino-5-benzyl-1,2,4-triazole-3-thiol with N-phenylacetyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and the product is purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography and crystallization .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the disruption of cell growth and proliferation .

Properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c18-22-15(11-13-7-3-1-4-8-13)20-21-17(22)24-12-16(23)19-14-9-5-2-6-10-14/h1-10H,11-12,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIPYPRTRVWNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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